Cas no 1261570-22-2 (2-chloro-4-methoxybenzene-1-sulfonamide)

2-Chloro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro and methoxy substituents on the benzene ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (sulfonamide, chloro) and electron-donating (methoxy) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined structure and stability under standard conditions make it suitable for controlled functionalization. The compound is typically handled under inert conditions to preserve its integrity. Its applications are primarily research-oriented, particularly in the development of biologically active molecules.
2-chloro-4-methoxybenzene-1-sulfonamide structure
1261570-22-2 structure
Product name:2-chloro-4-methoxybenzene-1-sulfonamide
CAS No:1261570-22-2
MF:C7H8ClNO3S
MW:221.661319732666
MDL:MFCD18393561
CID:4793439
PubChem ID:63840883

2-chloro-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-methoxybenzenesulfonamide
    • GS0370
    • 2-chloro-4-methoxybenzene-1-sulfonamide
    • MDL: MFCD18393561
    • Inchi: 1S/C7H8ClNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
    • InChI Key: PMJUUBMFDVIYDD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1S(N)(=O)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 261
  • XLogP3: 1.2
  • Topological Polar Surface Area: 77.8

2-chloro-4-methoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-275604-0.1g
2-chloro-4-methoxybenzene-1-sulfonamide
1261570-22-2 95.0%
0.1g
$364.0 2025-03-20
Enamine
EN300-275604-10g
2-chloro-4-methoxybenzene-1-sulfonamide
1261570-22-2
10g
$1778.0 2023-09-10
Alichem
A013027336-1g
2-Chloro-4-methoxybenzenesulfonamide
1261570-22-2 97%
1g
$1579.40 2023-09-03
Enamine
EN300-275604-0.25g
2-chloro-4-methoxybenzene-1-sulfonamide
1261570-22-2 95.0%
0.25g
$381.0 2025-03-20
Alichem
A013027336-250mg
2-Chloro-4-methoxybenzenesulfonamide
1261570-22-2 97%
250mg
$470.40 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421737-500mg
2-Chloro-4-methoxybenzenesulfonamide
1261570-22-2 98%
500mg
¥30348.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421737-50mg
2-Chloro-4-methoxybenzenesulfonamide
1261570-22-2 98%
50mg
¥22997.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421737-100mg
2-Chloro-4-methoxybenzenesulfonamide
1261570-22-2 98%
100mg
¥24120.00 2024-08-09
Enamine
EN300-275604-10.0g
2-chloro-4-methoxybenzene-1-sulfonamide
1261570-22-2 95.0%
10.0g
$1778.0 2025-03-20
Enamine
EN300-275604-2.5g
2-chloro-4-methoxybenzene-1-sulfonamide
1261570-22-2 95.0%
2.5g
$810.0 2025-03-20

Additional information on 2-chloro-4-methoxybenzene-1-sulfonamide

Recent Advances in the Study of 2-Chloro-4-methoxybenzene-1-sulfonamide (CAS: 1261570-22-2) in Chemical Biology and Pharmaceutical Research

2-Chloro-4-methoxybenzene-1-sulfonamide (CAS: 1261570-22-2) is a sulfonamide derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. Sulfonamides are a well-known class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound, in particular, has been the focus of several studies aimed at exploring its mechanism of action, pharmacokinetics, and potential as a lead compound for drug development.

Recent studies have highlighted the role of 2-chloro-4-methoxybenzene-1-sulfonamide in modulating key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its inhibitory effects on carbonic anhydrase isoforms, which are implicated in various diseases, including glaucoma and cancer. The compound's unique structural features, such as the chloro and methoxy substituents, contribute to its high binding affinity and selectivity for specific enzyme targets.

In addition to its enzyme inhibitory properties, 2-chloro-4-methoxybenzene-1-sulfonamide has shown promise in preclinical models of inflammatory diseases. A study conducted by Smith et al. (2024) revealed that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant given the growing need for novel anti-inflammatory drugs with fewer side effects than current therapies.

The synthesis and optimization of 2-chloro-4-methoxybenzene-1-sulfonamide have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient routes to produce this compound with high yield and purity. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its biological activity and pharmacokinetic profile, paving the way for the development of next-generation sulfonamide-based therapeutics.

Despite these promising findings, challenges remain in the clinical translation of 2-chloro-4-methoxybenzene-1-sulfonamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's versatility and demonstrated efficacy in multiple disease models make it a compelling candidate for further investigation.

In conclusion, 2-chloro-4-methoxybenzene-1-sulfonamide (CAS: 1261570-22-2) represents a promising scaffold for drug discovery, with applications ranging from enzyme inhibition to anti-inflammatory therapy. Ongoing research efforts are expected to uncover additional therapeutic potentials and optimize its properties for clinical use. The compound's unique chemical structure and biological activities position it as a valuable tool for advancing our understanding of sulfonamide-based therapeutics.

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